molecular formula C19H17N3O4S2 B4619573 4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide

4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B4619573
M. Wt: 415.5 g/mol
InChI Key: OZWDIEGBBPWIEA-GZTJUZNOSA-N
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Description

4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.06604838 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds showed potential for photodynamic therapy applications in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Applications

  • Celecoxib Derivatives : Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, which demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed potential as therapeutic agents (Küçükgüzel et al., 2013).

DNA Binding and Cleavage

  • Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes and their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes showed potential in targeting cancer cells through apoptosis (González-Álvarez et al., 2013).

Enzyme Inhibition and Anticancer Activity

  • Carbonic Anhydrase Inhibitors : Eldehna et al. (2017) synthesized novel benzenesulfonamides as carbonic anhydrase inhibitors, displaying significant anticancer activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines (Eldehna et al., 2017).

Anti-Inflammatory and Antimicrobial Agents

  • Pyrazolyl Benzenesulfonamide Derivatives : Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives with significant anti-inflammatory activity and selective inhibition towards COX-2 enzyme. These compounds also demonstrated superior gastrointestinal safety profiles and antimicrobial activities (Bekhit et al., 2008).

Diverse Synthesis Applications

  • Pyrrolo[2,3-D]Pyrimidine and Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidine Derivatives : Farag et al. (2011) explored the synthesis of diverse derivatives, including pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, containing a dimethylsulfonamide moiety, demonstrating the versatility of sulfonamide compounds in chemical synthesis (Farag et al., 2011).

Enzyme Inhibition Studies

  • Schiff Bases of Sulfa Drugs : Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, which showed inhibitory effects on various enzyme activities, suggesting their potential in enzyme inhibition studies (Alyar et al., 2019).

Antitumor Agents

  • Sulfonamides and Sulfonylureas : Faidallah et al. (2007) synthesized benzenesulfonamides and sulfonylureas with promising broad-spectrum antitumor activity, highlighting their potential as antitumor agents (Faidallah et al., 2007).

Properties

IUPAC Name

4-[3-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-4-9-21-18(23)17(27-19(21)24)11-14-10-12(2)22(13(14)3)15-5-7-16(8-6-15)28(20,25)26/h1,5-8,10-11H,9H2,2-3H3,(H2,20,25,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDIEGBBPWIEA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)/C=C/3\C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 3
4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 4
4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide

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